molecular formula C15H13F3N4 B2491886 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile CAS No. 338773-40-3

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile

Cat. No.: B2491886
CAS No.: 338773-40-3
M. Wt: 306.292
InChI Key: GAPGUHABRMNTHN-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile is an organic compound that features a trifluoromethyl group, a dimethylamino group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core, followed by the introduction of the dimethylamino and trifluoromethyl groups. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]pyridine
  • 4-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]quinoline
  • 4-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]isoquinoline

Uniqueness

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(dimethylamino)-2-[4-(trifluoromethyl)anilino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4/c1-22(2)13-7-8-20-14(12(13)9-19)21-11-5-3-10(4-6-11)15(16,17)18/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGUHABRMNTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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